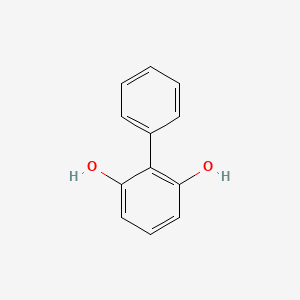![molecular formula C10H14O B3052084 7-Methylbicyclo[3.3.1]non-6-en-3-one CAS No. 38339-46-7](/img/structure/B3052084.png)
7-Methylbicyclo[3.3.1]non-6-en-3-one
Overview
Description
7-Methylbicyclo[3.3.1]non-6-en-3-one is an organic compound with the molecular formula C10H14O. It is a bicyclic ketone with a unique structure that includes a methyl group and a double bond within a bicyclo[3.3.1]nonane framework .
Mechanism of Action
Mode of Action
It has been observed that the compound undergoes catalytic hydrogenation with pd and co black catalysts, leading to the formation of unexpected products .
Biochemical Pathways
The biochemical pathways affected by 7-Methylbicyclo[33It has been observed that the compound can undergo catalytic hydrogenation, leading to the formation of 1-adamantanol and 6-methylbicyclo[331]non-6-en-3-endo-ol .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Methylbicyclo[33It is known that the compound is a liquid at room temperature, suggesting that it may have good solubility .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 7-Methylbicyclo[33It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylbicyclo[3.3.1]non-6-en-3-one typically involves the catalytic hydrogenation of related bicyclic compounds. For instance, the hydrogenation of 7-methylenebicyclo[3.3.1]nonan-3-one over platinum oxide in acetic acid yields 7α-methylbicyclo[3.3.1]nonan-3α-ol . This compound can then be further processed to obtain this compound.
Industrial Production Methods
Industrial production methods for 7-Methylbicyclo[33 the compound can be synthesized in a laboratory setting using standard organic synthesis techniques involving catalytic hydrogenation and other related reactions .
Chemical Reactions Analysis
Types of Reactions
7-Methylbicyclo[3.3.1]non-6-en-3-one undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be reduced to form different alcohols depending on the conditions and catalysts used.
Common Reagents and Conditions
Catalysts: Palladium, cobalt black, and platinum oxide are commonly used catalysts for hydrogenation reactions involving this compound
Solvents: Acetic acid and ethyl acetate are frequently used as solvents in these reactions.
Major Products Formed
1-Adamantanol: Formed during hydrogenation over palladium catalysts.
6-Methylbicyclo[3.3.1]non-6-en-3-endo-ol: Formed during hydrogenation over cobalt black catalysts.
Scientific Research Applications
7-Methylbicyclo[3.3.1]non-6-en-3-one has various applications in scientific research:
Biology and Medicine:
Industry: May be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
7-Methylenebicyclo[3.3.1]nonan-3-one: A related compound that can be hydrogenated to form 7-Methylbicyclo[3.3.1]non-6-en-3-one.
1-Adamantanol: A product formed from the hydrogenation of this compound.
Uniqueness
This compound is unique due to its specific structure and reactivity in catalytic hydrogenation reactions. The compound’s ability to form distinct products such as 1-adamantanol and 6-methylbicyclo[3.3.1]non-6-en-3-endo-ol highlights its versatility and importance in organic synthesis .
Properties
IUPAC Name |
7-methylbicyclo[3.3.1]non-6-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-2-8-4-9(3-7)6-10(11)5-8/h2,8-9H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCVIUFGYHCQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CC(C1)CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494990 | |
| Record name | 7-Methylbicyclo[3.3.1]non-6-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38339-46-7 | |
| Record name | 7-Methylbicyclo[3.3.1]non-6-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


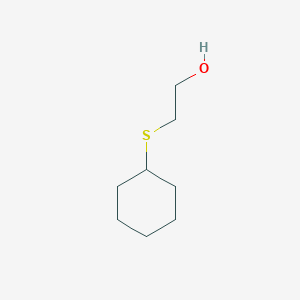
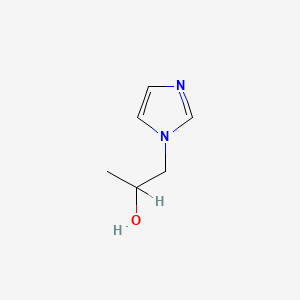
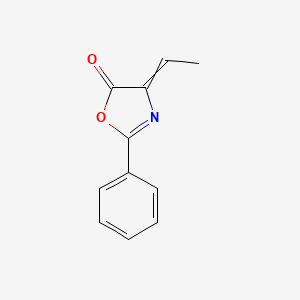
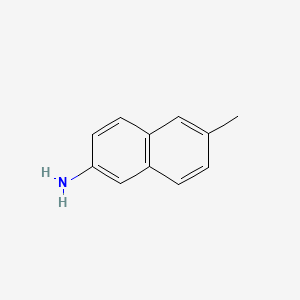
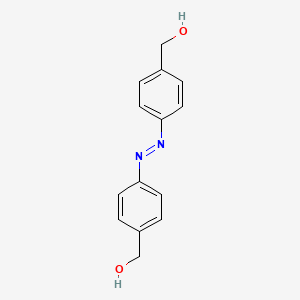
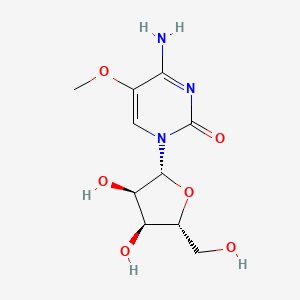
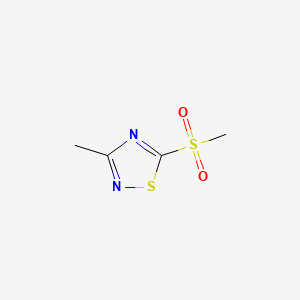

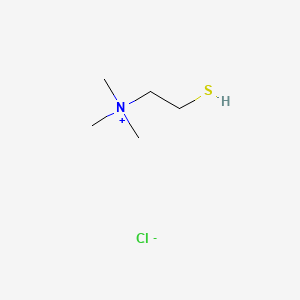
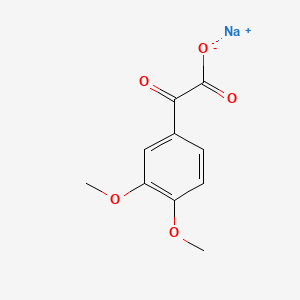
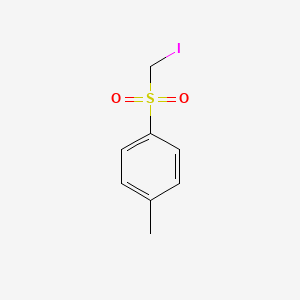
![(5Z)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3052020.png)
